Gpx4-IN-6: A Technical Guide for Researchers
Gpx4-IN-6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-6 is a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Gpx4-IN-6. It includes detailed experimental protocols for its use in research and visualization of its mechanism of action through signaling pathway diagrams, intended to support its application in cancer biology and drug discovery.
Chemical Structure and Properties
Gpx4-IN-6, with the IUPAC name 2-bromo-N-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide, is a small molecule inhibitor designed for high-affinity covalent binding to GPX4.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2922824-07-3 | [2][3] |
| Molecular Formula | C₁₈H₁₇BrFNO₅ | [3] |
| Molecular Weight | 426.23 g/mol | [1][3] |
| IUPAC Name | 2-bromo-N-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide | [2] |
| SMILES | O=C(N(C1=CC=C2OCCOC2=C1)C3=CC(OC)=C(F)C(OC)=C3)CBr | [3] |
| Solubility | DMSO: 50 mg/mL (117.31 mM) with ultrasonic assistance | [1][3] |
| Purity | ≥98% | |
| IC₅₀ (GPX4) | 0.13 µM (130 nM) | [1][3][4] |
Mechanism of Action and Biological Activity
Gpx4-IN-6 acts as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][3][4] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid-based reactive oxygen species (ROS). By covalently binding to GPX4, Gpx4-IN-6 inactivates the enzyme, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[1][3][4] Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid hydroperoxides.
This targeted inhibition of GPX4 makes Gpx4-IN-6 a valuable tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is desirable, such as in certain types of cancer.[1][3][4] Notably, it has shown high selectivity and potency in inducing ferroptosis in triple-negative breast cancer (TNBC) cells.[1][3][4]
Signaling Pathway of Gpx4-IN-6 Induced Ferroptosis
Caption: Gpx4-IN-6 covalently inhibits GPX4, preventing the reduction of lipid peroxides to lipid alcohols and leading to their accumulation, which ultimately triggers ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments involving Gpx4-IN-6. These protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Gpx4-IN-6 on a chosen cell line.
Materials:
-
Gpx4-IN-6
-
Target cell line
-
Complete cell culture medium
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96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of Gpx4-IN-6 in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of Gpx4-IN-6. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
Gpx4-IN-6
-
Target cell line
-
6-well plates
-
BODIPY™ 581/591 C11 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Gpx4-IN-6 at the desired concentration for the desired time. Include appropriate controls.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 1 mL of PBS containing 2 µM BODIPY™ 581/591 C11 dye.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer, detecting the green fluorescence (oxidized probe) in the FITC channel and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Western Blot Analysis for GPX4
This protocol is for assessing the levels of GPX4 protein following treatment with Gpx4-IN-6.
Materials:
-
Gpx4-IN-6
-
Target cell line
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against GPX4 (e.g., from Abcam, Cell Signaling Technology)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Gpx4-IN-6 as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of Gpx4-IN-6 on cultured cells, from treatment to data analysis.
In Vivo Studies
In vivo studies using mouse xenograft models have demonstrated that Gpx4-IN-6 can reduce tumor volume and weight without causing significant toxicity, as indicated by stable body weight. These findings suggest the potential of Gpx4-IN-6 as a therapeutic agent in preclinical cancer models.
Conclusion
Gpx4-IN-6 is a highly specific and potent covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers studying ferroptosis and a promising candidate for further drug development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate its use and accelerate research in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
